molecular formula C10H14N4 B3321613 N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 136549-14-9

N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3321613
CAS No.: 136549-14-9
M. Wt: 190.25 g/mol
InChI Key: KEULYZVBGMPQMF-UHFFFAOYSA-N
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Description

N,N,2,5-Tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by methyl substituents at the 2- and 5-positions of the pyrimidine ring and dimethyl groups at the N7 amine.

Properties

IUPAC Name

N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-7-6-10(13(3)4)14-9(11-7)5-8(2)12-14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEULYZVBGMPQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222415
Record name N,N,2,5-Tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136549-14-9
Record name N,N,2,5-Tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136549-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,2,5-Tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4,6-trimethylpyrimidine in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Inhibition of Enzymes :
    • This compound has been investigated as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a critical role in sphingolipid metabolism and is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit submicromolar inhibitory potency against nSMase2, suggesting their potential as therapeutic agents for conditions associated with sphingolipid dysregulation .
  • Antimicrobial Activity :
    • Research indicates that compounds based on the pyrazolo[1,5-a]pyrimidine scaffold demonstrate significant antimicrobial properties. For instance, certain derivatives have been effective against Mycobacterium tuberculosis, highlighting their potential use in developing new anti-tubercular drugs .
  • Cancer Therapeutics :
    • The compound has been explored for its anticancer properties. It has shown promise as a cyclin-dependent kinase inhibitor, which is vital for regulating cell cycle progression. This makes it a candidate for further development in cancer treatment strategies .

Biological Applications

  • Cell Signaling Modulation :
    • N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine interacts with specific molecular targets within cells, potentially modulating signaling pathways involved in cell growth and apoptosis. Its ability to inhibit protein kinases can disrupt signaling cascades that lead to uncontrolled cell proliferation .
  • Neuroprotective Effects :
    • Due to its influence on sphingomyelin metabolism, the compound may also possess neuroprotective effects by modulating pathways involved in neurodegeneration and inflammation .

Industrial Applications

  • Catalysis :
    • The compound serves as a catalyst in organic synthesis processes due to its unique reactivity profile. Its derivatives are being explored for their utility in synthesizing complex organic molecules efficiently .
  • Material Science :
    • This compound is utilized in the development of new materials with specific electronic and optical properties due to its heterocyclic structure and functional groups that allow for diverse chemical modifications .

Mechanism of Action

The mechanism of action of N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable interactions with various biological molecules, influencing pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Findings from Structural Comparisons

CRF1 Antagonists (e.g., MPZP):

  • MPZP features a bulky 4-methoxy-2-methylphenyl group at R3 and polar bis(2-methoxyethyl) groups at N7, enhancing CRF1 receptor binding affinity and selectivity .
  • Inference for N,N,2,5-Tetramethyl derivative: Smaller methyl groups at N7 and absence of aryl R3 substituents likely reduce CRF1 affinity but may improve metabolic stability.

Anti-Mycobacterial Agents (e.g., Compound 32):

  • Electron-withdrawing groups (e.g., 4-fluorophenyl at R3/R5) and pyridinylmethyl at N7 optimize inhibition of M. tuberculosis ATP synthase .
  • Inference: The tetramethyl derivative lacks these pharmacophores, suggesting minimal anti-mycobacterial activity.

Radiotracers (e.g., [18F]27):

  • Fluorine-18 labeling at N7 enables in vivo imaging applications .
  • Inference: The tetramethyl derivative’s compact structure could serve as a scaffold for radiolabeling with minimal steric hindrance.

Pharmacokinetic and Physicochemical Properties

Molecular Weight and Solubility

  • MPZP: Polar 2-methoxyethyl groups enhance solubility but may increase metabolic liability .

Metabolic Stability

  • Compounds with N,N-dialkyl groups (e.g., MPZP) show moderate-to-high liver microsomal stability due to reduced oxidative metabolism .
  • Inference: The tetramethyl derivative’s dimethyl groups may confer similar stability.

Biological Activity

N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and biological implications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions that optimize the pyrazolo and pyrimidine moieties. For instance, a common synthetic route includes the reaction of 5-amino-3-methylpyrazole with appropriate reagents to form the desired pyrazolo[1,5-a]pyrimidine structure.

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)
15-Amino-3-methylpyrazole + Diethyl malonate89%
2Chlorination with phosphorus oxychloride61%
3Nucleophilic substitution with morpholine94%

Inhibition of Casein Kinase 2 (CK2)

Recent studies have highlighted the role of this compound as a potent inhibitor of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase implicated in various cellular processes including cell proliferation and survival. The compound exhibits low micromolar IC50 values in inhibiting CK2 activity.

Key Findings:

  • The most active derivatives showed IC50 values in the low nanomolar range (e.g., 45 nM) .
  • Structure-activity relationship studies suggest that certain substitutions on the pyrazolo ring enhance inhibitory potency against CK2.

Neutral Sphingomyelinase 2 (nSMase2) Inhibition

Another significant biological activity of this compound is its ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated notable inhibitory effects.

Research Insights:

  • Specific derivatives exhibited IC50 values superior to established inhibitors like PDDC .
  • The presence of a 3-amino group was crucial for maintaining inhibitory activity against nSMase2 .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For example:

  • Position 3: Amino substitutions enhance potency.
  • Position 7: Morpholine derivatives showed improved selectivity and activity against target enzymes.

Table 2: SAR Summary

CompoundPosition ModificationIC50 (µM)Target
Compound A-NH₂ at C30.3nSMase2
Compound BMorpholine at C7<0.05CK2

Case Studies

Case Study 1: CK2 Inhibition
In a comparative study involving various pyrazolo[1,5-a]pyrimidines, this compound was identified as one of the most effective CK2 inhibitors. The study utilized enzyme assays to quantify inhibition levels and assess structural modifications' impacts on activity .

Case Study 2: nSMase2 Inhibition
Another investigation focused on the pharmacological effects of nSMase2 inhibition using derivatives of this compound. This study highlighted the compound's potential in therapeutic applications related to neurodegenerative diseases by demonstrating its ability to modulate sphingolipid signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves cyclization of pyrazole and pyrimidine precursors. Key steps include:

  • Condensation reactions under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate solubility .
  • Optimization of temperature (80–120°C) and catalysts (e.g., Pd/C for Suzuki couplings) to improve regioselectivity .
    • Data Table :
ParameterOptimal ConditionImpact on Yield
SolventDMF+25% yield
CatalystPd(PPh₃)₄+30% selectivity
Reaction Time12–24 hours>90% completion

Q. Which spectroscopic and crystallographic methods are most effective for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., methyl groups at positions 2,5) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • X-ray Crystallography : Resolves 3D conformation and regioselectivity (e.g., CCDC 967390 for a related compound) .
    • Example : X-ray analysis of 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine confirmed bond angles critical for kinase binding .

Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine compounds?

  • Methodological Answer :

  • Kinase Inhibition Assays : Measure IC₅₀ values using ATP-competitive ELISA .
  • Anti-Mycobacterial Screening : Microplate Alamar Blue assay against M. tuberculosis H37Rv .
  • Cell Viability Assays : MTT/XTT tests on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of pyrazolo[1,5-a]pyrimidines across studies?

  • Methodological Answer :

  • Compare Assay Conditions : Variability in ATP concentrations (e.g., 1–10 µM) affects kinase inhibition results .
  • Structural Modifications : Electron-withdrawing groups (e.g., -CF₃) at position 2 enhance solubility and target affinity, explaining anti-cancer potency differences .
  • Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases to identify outliers .

Q. What strategies enhance the selectivity of pyrazolo[1,5-a]pyrimidines toward specific kinase targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding modes with CRF₁ or EGFR kinases to prioritize substituents (e.g., 3,4-dimethoxyphenyl groups improve CRF₁ affinity) .
  • SAR Studies : Systematic substitution at positions 3 and 5 (e.g., 4-fluorophenyl vs. 4-chlorophenyl) tunes selectivity .
    • Data Table :
DerivativeTarget KinaseIC₅₀ (nM)Key Substituent
N-(3-methoxyphenyl)-3,5-dimethylEGFR12.33-(4-Fluorophenyl)
N-(pyridin-2-ylmethyl)-4-isopropylCRF₁8.74-Isopropylphenyl

Q. How do electron-withdrawing groups at position 2 affect physicochemical properties and bioactivity?

  • Methodological Answer :

  • LogP Reduction : -CF₃ groups decrease hydrophobicity, improving aqueous solubility (e.g., from LogP 3.2 to 2.5) .
  • Enhanced Binding : Trifluoromethyl derivatives show 10-fold higher CRF₁ receptor affinity due to halogen bonding .
  • Stability : Fluorine substituents resist metabolic degradation in hepatic microsomal assays .

Key Structural and Bioactivity Data

Compound (Example)Molecular FormulaBioactivity (IC₅₀)Key Application
3-(4-Fluorophenyl)-N-(3-methoxyphenyl)C₂₁H₁₉FN₄O15.2 nM (EGFR inhibition)Cancer therapy
5-tert-Butyl-N-(butan-2-yl)C₁₈H₂₅N₅8.9 nM (CRF₁ antagonism)Anxiety disorders

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

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